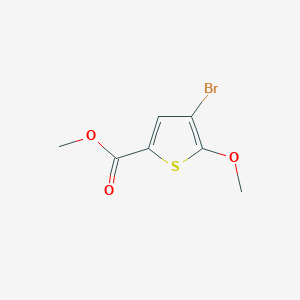

Methyl 4-bromo-5-methoxythiophene-2-carboxylate

Description

Methyl 4-bromo-5-methoxythiophene-2-carboxylate (CAS 1047630-22-7) is a brominated thiophene derivative with the molecular formula C₇H₇BrO₃S and a molecular weight of 251.10 g/mol. Its structure features a thiophene ring substituted with a bromine atom at position 4, a methoxy group at position 5, and a methyl ester at position 2. This compound is primarily used in pharmaceutical and materials research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine substituent . It is stored at 2–8°C, with strict stability guidelines to prevent ester hydrolysis or degradation .

Properties

IUPAC Name |

methyl 4-bromo-5-methoxythiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-2)12-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOLKSVJLPJEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(S1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-methoxythiophene-2-carboxylate typically involves the bromination of a methoxythiophene derivative followed by esterification. One common method involves the reaction of 4-bromo-5-methoxythiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution Products: Various aryl and alkyl derivatives can be formed through substitution reactions.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

Reduction Products: Dihydrothiophenes are formed through reduction reactions.

Scientific Research Applications

Methyl 4-bromo-5-methoxythiophene-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.

Materials Science: It is employed in the fabrication of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methoxythiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The thiophene ring provides structural stability and electronic properties that enhance its effectiveness .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 4-bromo-5-methoxythiophene-2-carboxylate | 1047630-22-7 | C₇H₇BrO₃S | 251.10 | Br (C4), OMe (C5), COOMe (C2) |

| Methyl 4-bromo-5-ethylthiophene-2-carboxylate | 1047645-89-5 | C₈H₉BrO₂S | 249.12 | Br (C4), Et (C5), COOMe (C2) |

| Methyl 5-bromo-4-fluorothiophene-2-carboxylate | 395664-59-2 | C₆H₄BrFO₂S | 223.07 | Br (C5), F (C4), COOMe (C2) |

| 4-Bromo-5-methylthiophene-2-carboxaldehyde | 29421-75-8 | C₆H₅BrOS | 205.07 | Br (C4), Me (C5), CHO (C2) |

| Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate | - | C₁₃H₁₅BrN₂O₄S₂ | 423.31 | Br (C3), CN (C4), S-CH₂COOEt (C5), COOEt (C2) |

Reactivity and Electronic Effects

This compound :

- The methoxy group (electron-donating via resonance) activates the ring toward electrophilic substitution, while the bromine (electron-withdrawing) directs reactivity to specific positions for cross-coupling .

- The methyl ester enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating use in catalytic reactions.

Methyl 4-bromo-5-ethylthiophene-2-carboxylate :

Methyl 5-bromo-4-fluorothiophene-2-carboxylate :

4-Bromo-5-methylthiophene-2-carboxaldehyde :

- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate: The cyano group (CN) strongly withdraws electrons, while the sulfanyl (S-CH₂COOEt) provides a site for oxidation or thiol-ene reactions. This multi-functional compound is suited for complex heterocyclic syntheses .

Biological Activity

Methyl 4-bromo-5-methoxythiophene-2-carboxylate is a compound belonging to the thiophene family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₉H₈BrO₃S

- Molecular Weight : Approximately 251.10 g/mol

The structure includes a bromine atom and a methoxy group, which are critical for its interaction with biological targets. The thiophene ring provides stability and enhances the compound's reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and methoxy group enhance binding affinity, influencing several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Detailed Case Studies

-

Antimicrobial Study :

- Researchers tested various concentrations of this compound against Gram-positive and Gram-negative bacteria.

- Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

-

Cancer Cell Line Study :

- The compound was administered to several cancer cell lines (e.g., breast and colon cancer).

- Flow cytometry analysis revealed increased rates of apoptosis, suggesting potential as an anticancer agent.

-

Enzyme Activity Assessment :

- Investigations into the compound's effect on specific enzymes showed a dose-dependent inhibition pattern, particularly under hypoxic conditions.

- This inhibition correlated with changes in cellular metabolism, indicating a possible therapeutic application in diseases characterized by altered metabolic states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.